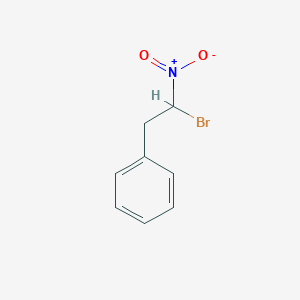

(2-Bromo-2-nitroethyl)benzene

Description

BenchChem offers high-quality (2-Bromo-2-nitroethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-2-nitroethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H8BrNO2 |

|---|---|

Molecular Weight |

230.06 g/mol |

IUPAC Name |

(2-bromo-2-nitroethyl)benzene |

InChI |

InChI=1S/C8H8BrNO2/c9-8(10(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2 |

InChI Key |

GDPOKWSWUKGVJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC([N+](=O)[O-])Br |

Origin of Product |

United States |

Academic Significance and Structural Context of 2 Bromo 2 Nitroethyl Benzene

Strategic Position within Halogenated Nitroalkane Chemistry

Halogenated nitroalkanes are a pivotal class of reagents in organic synthesis, and (2-bromo-2-nitroethyl)benzene exemplifies the strategic utility of this group. The compound's chemical behavior is dominated by the synergistic effects of the bromo and nitro functionalities attached to the same carbon atom.

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. Its presence has several profound electronic effects on the molecule:

It significantly increases the acidity of the proton on the carbon to which it is attached (the α-carbon), facilitating its removal by a base to form a nitronate anion.

It activates the molecule towards nucleophilic attack.

The bromine atom serves as an excellent leaving group, which is crucial for subsequent substitution and elimination reactions. The combination of a strong electron-withdrawing group and a good leaving group on the same carbon makes gem-halonitroalkanes like (2-bromo-2-nitroethyl)benzene powerful electrophilic synthons.

This dual functionality allows the compound and its derivatives, such as β-bromo-β-nitrostyrene, to act as trifunctional synthons in certain reactions. nih.govrsc.org The chemistry of conjugated nitroalkenes is a rapidly developing area of organic synthesis, and compounds like (2-bromo-2-nitroethyl)benzene are valuable starting materials due to the enhanced electrophilicity of their double bond equivalent. rjpbcs.com This positions them as key building blocks for constructing complex polyfunctionalized carbo- and heterocyclic systems. rjpbcs.com

Relevance as a Versatile Synthetic Intermediate in Organic Transformations

The unique structural and electronic properties of (2-bromo-2-nitroethyl)benzene and its closely related precursor, β-bromo-β-nitrostyrene, make them exceptionally versatile intermediates in a wide range of organic transformations. Their ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions has been extensively documented.

Michael Addition Reactions: Nitroalkenes are potent Michael acceptors, and this reactivity is central to the synthetic utility of (2-bromo-2-nitroethyl)benzene's alkene counterpart. researchgate.netnih.gov It readily undergoes conjugate addition with a wide array of nucleophiles. For instance, the reaction of 1-bromo-4-(2-nitroethyl)benzene (B8667288) with dimethyl malonate demonstrates a typical Michael addition, leading to the formation of a new carbon-carbon bond. niscair.res.in This reaction is often catalyzed by organocatalysts. niscair.res.in The addition of heteroatom nucleophiles, such as indoles and pyrroles, to nitroalkenes is also a well-established method for creating complex heterocyclic structures. nih.gov

Synthesis of Heterocyclic Compounds: A significant application of this chemical's reactivity profile is in the synthesis of heterocyclic compounds. Research has shown that β-bromo-β-nitrostyrenes are excellent precursors for constructing five-membered rings. chim.it A notable example is the one-pot synthesis of functionalized 2-iminothiazolines. nih.govrsc.org This reaction proceeds via an initial Michael addition of a 1,3-disubstituted thiourea (B124793) to the β-bromo-β-nitrostyrene, followed by an intramolecular nucleophilic substitution that displaces the bromide ion, leading to cyclization. nih.govrsc.org

Table 2: Synthesis of 2-Iminothiazolines from β-Bromo-β-nitrostyrene

| Reactant 1 | Reactant 2 | Conditions | Product | Source |

|---|

Cycloaddition Reactions: The electron-deficient nature of the double bond in the related β-bromo-β-nitrostyrenes makes them excellent dienophiles in Diels-Alder [4+2] cycloaddition reactions. rjpbcs.com Their interaction with 1,3-dienes, such as cyclopentadiene, leads to the formation of functionalized nitro-substituted carbocyclic compounds with high stereoselectivity, typically favoring the endo-isomer. rjpbcs.com Furthermore, they can participate in [3+2] annulation reactions with 1,3-dipoles, providing a pathway to various five-membered nitrogen-containing heterocycles like pyrroles and pyrazoles. chim.it

Umpolung Reactivity: Recent discoveries have highlighted the potential for α-bromo nitroalkanes to undergo "umpolung" or inverted polarity reactions. In these transformations, the normally nucleophilic nitronate carbon engages with an electrophilic nitrogen species, leading to novel bond formations. orgsyn.org This strategy has been applied to amide bond synthesis, where the α-bromo nitroalkane effectively acts as an unconventional electrophilic partner for an amine, expanding the synthetic toolkit beyond traditional reactivity patterns. orgsyn.org

The diverse reactivity of (2-bromo-2-nitroethyl)benzene and its derivatives underscores their importance as versatile building blocks, enabling the efficient construction of a wide range of complex organic molecules.

Comprehensive Synthetic Strategies for 2 Bromo 2 Nitroethyl Benzene

Pathways via Functional Group Interconversion on Ethylbenzene (B125841) Derivatives

This synthetic route involves the sequential introduction of the nitro and bromo functionalities onto an ethylbenzene scaffold.

Introduction of the Nitro Group into Halogenated Ethylbenzene Precursors

A key strategy in this pathway is the initial halogenation of ethylbenzene, followed by the introduction of the nitro group.

(2-Bromoethyl)benzene serves as a versatile precursor for various chemical transformations, including nucleophilic substitution reactions. bloomtechz.com The synthesis of (2-Nitroethyl)benzene from (2-Bromoethyl)benzene can be achieved through a nucleophilic substitution reaction where a nitrite (B80452) salt, such as sodium nitrite, displaces the bromide ion. This reaction is typically performed in a suitable solvent. The success of this transformation relies on the electrophilic nature of the carbon atom bonded to the bromine, which is susceptible to attack by the nucleophilic nitrite ion. bloomtechz.com

Directed Halogenation of Nitroethylbenzene at the Aliphatic Chain (e.g., at the β-position to the phenyl ring)

Once (2-Nitroethyl)benzene is obtained, the subsequent step involves the selective bromination at the carbon atom adjacent to the nitro group (the α-position to the nitro group and β-position to the phenyl ring). This transformation can be challenging due to the directing effects of the phenyl and nitro groups. The specific reagents and conditions for this directed halogenation are crucial to achieve the desired product, (2-Bromo-2-nitroethyl)benzene, while minimizing side reactions such as aromatic bromination.

Direct Methodologies for Constructing α-Bromo-α-nitroalkyl Phenyl Systems

These methods aim to establish the α-bromo-α-nitro functionality in a more direct fashion, often starting from precursors that already contain either the nitro group or a double bond at the desired position.

Bromination Reactions of Nitroalkene Precursors

A common and direct route to α-bromo-α-nitroalkyl compounds involves the bromination of nitroalkenes. For the synthesis of (2-Bromo-2-nitroethyl)benzene, the precursor would be β-nitrostyrene. The addition of bromine (Br₂) across the double bond of β-nitrostyrene can lead to the formation of a dibromo intermediate, which can then be treated with a base to eliminate one equivalent of HBr, yielding the desired product. Alternatively, direct bromination in the presence of a suitable reagent can lead to the formation of (2-Bromo-2-nitroethyl)benzene. β-Nitrostyrene itself can be synthesized via the Henry reaction between benzaldehyde (B42025) and nitromethane. wikipedia.orggoogle.com

Table 1: Reaction Conditions for the Bromination of β-Nitrostyrene

| Reagent | Catalyst/Solvent | Product | Reference |

| Bromine (Br₂) | Varies | (2-Bromo-2-nitroethyl)benzene | wikipedia.org |

| N-bromoacetamide (NBA) | K₃PO₄ / CH₂Cl₂ | Bromoamines | nih.gov |

Organocatalytic Methods for Enantioselective α-Bromonitroalkane Formation

In recent years, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. rsc.org Enantioselective methods for the formation of α-bromonitroalkanes have been developed, offering a pathway to chiral versions of (2-Bromo-2-nitroethyl)benzene. These reactions often utilize chiral catalysts, such as derivatives of cinchona alkaloids or prolinol ethers, to control the stereochemical outcome of the bromination of a nitroalkane precursor. nih.govuniurb.it For instance, the conjugate addition of bromonitroalkanes to α,β-unsaturated enones has been efficiently catalyzed by salts of 9-amino-9-deoxyepiquinine. nih.gov Similarly, organocatalytic asymmetric α-bromination of aldehydes and ketones has been demonstrated using C2-symmetric diphenylpyrrolidine and imidazolidine (B613845) catalysts. nih.govrsc.org These approaches provide access to enantiomerically enriched α-bromonitro compounds, which are valuable building blocks in organic synthesis.

Table 2: Organocatalytic Methods for α-Bromination

| Catalyst Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| C2-symmetric diphenylpyrrolidine | Aldehydes | α-bromoaldehydes | Up to 96% | nih.govrsc.org |

| C2-symmetric imidazolidine | Ketones | α-bromoketones | Up to 94% | nih.govrsc.org |

| Salts of 9-amino-9-deoxyepiquinine | Bromonitroalkanes and α,β-unsaturated enones | Functionalized nitrocyclopropanes | High | nih.gov |

Synthesis of Related β-Halo β-Nitro Substructures (e.g., β-Halo β-Nitro Enamines)

The synthesis of β-halo β-nitro substructures, particularly β-halo β-nitro enamines, represents a significant area of interest in organic chemistry due to the versatile reactivity of these compounds as synthetic intermediates. The arrangement of halogen, nitro, and amino groups around a carbon-carbon double bond creates a unique electronic environment, making these molecules valuable precursors for a variety of more complex molecular architectures.

A primary strategy for the synthesis of β-halo β-nitro enamines involves the nucleophilic addition of amines to a suitably substituted β-halo-β-nitroalkene. This reaction is analogous to an aza-Michael addition, where the amine acts as the nucleophile attacking the electrophilic double bond of the nitroalkene. The presence of both a halogen and a nitro group on the β-carbon of the alkene significantly enhances its electrophilicity, facilitating the addition of even weakly nucleophilic amines.

The general reaction scheme involves the reaction of a β-halo-β-nitroacrylate with a primary or secondary amine. In the initial step, the amine adds to the β-position of the acrylate (B77674) to form an aza-Michael adduct researchgate.net. This intermediate can then be further manipulated or isolated, depending on the reaction conditions and the nature of the substituents.

The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating. The choice of amine is broad, encompassing both primary and secondary aliphatic amines, as well as primary aromatic amines researchgate.net. The nature of the amine can influence the stability and subsequent reactivity of the resulting enamine.

Below is a table summarizing the reaction of various amines with β-halo-β-nitroacrylates to yield the corresponding β-amino-β-halo-β-nitro adducts.

| Entry | β-Halo-β-nitroacrylate | Amine | Product |

| 1 | Ethyl 3-bromo-3-nitroacrylate | Diethylamine | Ethyl 2-(diethylamino)-3-bromo-3-nitropropanoate |

| 2 | Ethyl 3-chloro-3-nitroacrylate | Aniline | Ethyl 2-(phenylamino)-3-chloro-3-nitropropanoate |

| 3 | Methyl 3-bromo-3-nitroacrylate | Morpholine | Methyl 2-morpholino-3-bromo-3-nitropropanoate |

| 4 | Ethyl 3-iodo-3-nitroacrylate | Benzylamine | Ethyl 2-(benzylamino)-3-iodo-3-nitropropanoate |

The products of these reactions, β-amino-β-halo-β-nitro compounds, are versatile intermediates. The presence of multiple functional groups allows for a range of subsequent transformations. For instance, the nitro group can be reduced to an amine, the halogen can participate in substitution or elimination reactions, and the ester group can be hydrolyzed or otherwise modified.

Further research in this area is focused on expanding the scope of suitable substrates and developing stereoselective methods for the synthesis of chiral β-halo β-nitro enamines and their derivatives. The development of catalytic asymmetric methods for the addition of amines to β-halo-β-nitroalkenes is a particularly active area of investigation.

Reaction Mechanisms and Reactivity Profiles of 2 Bromo 2 Nitroethyl Benzene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a prominent feature of the reactivity of (2-Bromo-2-nitroethyl)benzene. These transformations involve the replacement of the bromine atom, a good leaving group, by a variety of nucleophiles. The reaction's facility is significantly influenced by the electronic effects of the adjacent nitro group.

The bromine atom is attached to a benzylic carbon, which enhances its reactivity towards nucleophilic substitution compared to a standard alkyl halide. The reaction can proceed through mechanisms analogous to SN1 or SN2 pathways, depending on the nucleophile, solvent, and reaction conditions. In an SN2-like mechanism, the nucleophile directly attacks the carbon atom bearing the bromine, leading to a concerted displacement. bloomtechz.com The electrophilicity of this carbon is a critical factor for this pathway. bloomtechz.com

Alternatively, an SN1-type mechanism could be favored under certain conditions due to the potential for stabilization of the resulting benzylic carbocation. The proximity of the phenyl ring allows for resonance stabilization of a positive charge at the benzylic position.

Table 1: Examples of Nucleophilic Substitution on Related Bromo-Nitro Compounds

| Nucleophile | Substrate Analogue | Product Type | Reference |

|---|---|---|---|

| Hydroxide (B78521) Ion (OH⁻) | p-Chloronitrobenzene | Phenolic Derivative | libretexts.org |

| Sodium Amide (NaNH₂) | Chlorobenzene | Aniline | libretexts.org |

This table illustrates typical nucleophilic substitution reactions on compounds containing both a halogen and a nitro group, showcasing the types of transformations possible.

The nitro group (—NO₂) plays a crucial role in activating the molecule towards nucleophilic attack. Its strong electron-withdrawing nature, operating through both inductive (-I) and resonance (-M) effects, significantly impacts the reactivity. doubtnut.com

Increased Electrophilicity : The nitro group withdraws electron density from the adjacent carbon atom, making it more electron-deficient (electrophilic) and thus more susceptible to attack by nucleophiles. nih.govechemi.com This effect is particularly pronounced in SN2 reactions, where the rate is sensitive to the electrophilicity of the carbon center.

Stabilization of Intermediates : In nucleophilic aromatic substitution (SNAr) on related haloarenes, the nitro group effectively stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance. libretexts.orgdoubtnut.com While (2-Bromo-2-nitroethyl)benzene is an alkyl halide, the powerful electron-withdrawing capacity of the nitro group similarly helps to stabilize transition states or intermediates formed during nucleophilic attack on the adjacent carbon. The presence of such electron-withdrawing groups is known to enhance the rate of substitution. libretexts.org This activation is most effective when the nitro group is positioned to delocalize the negative charge, a principle that applies to activating nearby reaction centers. stackexchange.comnih.gov

Reactions Involving the Nitro Group

The nitro functionality is not merely a passive electronic influencer; it is an active participant in various chemical transformations, offering a gateway to other important functional groups.

One of the most synthetically valuable reactions of the nitro group is its reduction to a primary amine (—NH₂). This transformation is a key step in the synthesis of various amino compounds. The reduction of aromatic nitro compounds can be achieved using several methods, including catalytic hydrogenation or treatment with reducing metals in acidic media. msu.edu

Commonly employed methods include:

Catalytic Hydrogenation : This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).

Metal-Acid Reduction : A classic method involves using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). brainly.com

These reductions convert the deactivating, electron-withdrawing nitro group into an activating, electron-donating amino group, fundamentally altering the electronic properties of the molecule. msu.edu

Table 2: Common Reagents for Nitro Group Reduction

| Reagent System | Description | Typical Application |

|---|---|---|

| H₂ / Pd, Pt, or Ni | Catalytic Hydrogenation | General reduction of nitro groups |

| Fe / HCl | Metal in Acid | Widely used for aromatic nitro compounds |

| Sn / HCl | Metal in Acid | A traditional method for nitro reduction |

Beyond reduction to amines, the nitro group can undergo other transformations. The six-electron reduction of a nitro group proceeds sequentially through nitroso and N-hydroxylamino intermediates before forming the final amino group. psu.edu These intermediates can sometimes be isolated or participate in subsequent reactions. The versatility of the nitro group makes it a precursor for various other functionalities in organic synthesis. nih.gov

Elimination Reactions

When (2-Bromo-2-nitroethyl)benzene is treated with a base, it can undergo an elimination reaction to form an alkene. This process, known as dehydrobromination, involves the removal of a hydrogen atom from the carbon adjacent to the benzylic carbon and the simultaneous or sequential departure of the bromide ion. bloomtechz.comaskfilo.com

The most common mechanism for this reaction is the E2 (elimination, bimolecular) pathway, which is favored by strong, sterically hindered bases. ksu.edu.sa In this concerted, one-step process, the base removes a proton, and the leaving group departs simultaneously to form a double bond. ksu.edu.salibretexts.org The product of such an elimination would be a substituted nitrostyrene (B7858105).

For example, the reaction of a similar compound, 1-bromo-2-nitroethylbenzene, with alcoholic potassium hydroxide (KOH) results in dehydrohalogenation to form 1-nitro-2-phenylethene. askfilo.com The regiochemical outcome of such reactions often follows Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.orgmasterorganicchemistry.com

Table 3: Factors Influencing Elimination Reactions

| Factor | Influence on E2 Reactions |

|---|---|

| Base Strength | Stronger bases favor the E2 mechanism. ksu.edu.sa |

| Solvent | Polar aprotic solvents can increase the rate. ksu.edu.sa |

| Leaving Group | Better leaving groups (like Br⁻) accelerate the reaction. ksu.edu.sa |

| Steric Hindrance | Bulky bases may favor the formation of the less substituted (Hofmann) product. |

Dehydrohalogenation Pathways Leading to Nitroalkenes

(2-Bromo-2-nitroethyl)benzene readily undergoes dehydrohalogenation, which is the elimination of a hydrogen and a halogen atom, to form β-nitrostyrene. This reaction is a synthetically useful method for the preparation of nitroalkenes, which are valuable intermediates in organic synthesis.

The elimination of hydrogen bromide (HBr) from (2-Bromo-2-nitroethyl)benzene is typically base-induced and proceeds through an E2 (elimination, bimolecular) mechanism. This mechanism involves a single concerted step where a base abstracts a proton from the carbon adjacent to the carbon bearing the bromine, simultaneously with the departure of the bromide ion and the formation of a double bond.

The key requirements for an efficient E2 elimination are a strong base and an anti-periplanar arrangement of the proton to be abstracted and the leaving group (bromine). pearson.com The presence of the electron-withdrawing nitro group increases the acidity of the proton on the adjacent carbon, facilitating its abstraction by the base.

Table 1: Reaction Conditions for Dehydrobromination

| Reactant | Base | Solvent | Product |

|---|---|---|---|

| (2-Bromo-2-nitroethyl)benzene | Potassium Hydroxide (KOH) | Ethanol | β-nitrostyrene |

| (2-Bromo-2-nitroethyl)benzene | Sodium Hydroxide (NaOH) | Ethanol | β-nitrostyrene |

The resulting product, β-nitrostyrene, is a conjugated nitroalkene. wikipedia.org This compound serves as a precursor in various chemical syntheses, including the production of slimicides and dyes. wikipedia.org

Carbon-Carbon Bond Forming Reactions

Dielectrophilic Behavior in Organic Synthesis

The structure of (2-Bromo-2-nitroethyl)benzene contains two potential electrophilic centers: the carbon atom bonded to the bromine atom and the carbon atom bonded to the nitro group. The carbon bearing the bromine is electrophilic due to the electron-withdrawing nature of the halogen, making it susceptible to nucleophilic attack. The carbon atom alpha to the nitro group is also activated towards nucleophilic attack, particularly in the context of Michael additions to the corresponding nitroalkene formed after dehydrobromination.

While the molecule possesses these two electrophilic sites, its application as a dielectrophile in a single synthetic step with a bis-nucleophile is not extensively documented. Such a reaction would theoretically allow for the formation of cyclic or more complex acyclic structures in a tandem fashion. The reactivity of each site is distinct and is typically exploited in separate reaction pathways.

Participation in Organometallic Reactions for Carbon Chain Extension

(2-Bromo-2-nitroethyl)benzene can potentially participate in organometallic reactions for the extension of carbon chains. A common approach for this type of transformation is the use of Grignard reagents. The formation of a Grignard reagent from (2-Bromo-2-nitroethyl)benzene would involve the reaction of the compound with magnesium metal. However, the presence of the acidic proton alpha to the nitro group can complicate this reaction, as Grignard reagents are also strong bases and could lead to deprotonation or elimination reactions instead of the desired organometallic reagent formation.

An alternative strategy for carbon chain extension involves coupling reactions with organometallic reagents, such as organocuprates (Gilman reagents). These reagents are generally less basic than Grignard reagents and can participate in nucleophilic substitution reactions where the bromine atom is displaced by an alkyl or aryl group from the organocuprate.

Table 2: Potential Organometallic Reactions for Carbon Chain Extension

| Organometallic Reagent | Potential Reaction Type | Expected Product |

|---|---|---|

| R-MgX (Grignard) | Nucleophilic Substitution / Elimination | (2-Nitro-2-R-ethyl)benzene / β-nitrostyrene |

Stereochemical Outcomes of Reactions

Enantioselective Transformations Involving the Chiral Center

The carbon atom in (2-Bromo-2-nitroethyl)benzene that is bonded to both the bromo and nitro groups is a chiral center. This presents the opportunity for enantioselective transformations. A primary route for achieving enantioselectivity involving this chiral center is through its conversion to an achiral intermediate, β-nitrostyrene, which then participates in asymmetric catalytic reactions.

Conjugated nitroalkenes like β-nitrostyrene are excellent substrates in a variety of catalytic asymmetric transformations. google.comapple.com The strong electron-withdrawing nature of the nitro group makes the double bond highly susceptible to nucleophilic attack, and the nitro group itself can act as a coordinating site for catalysts.

Table 3: Examples of Enantioselective Reactions with β-Nitrostyrene

| Reaction Type | Chiral Catalyst | Type of Product |

|---|---|---|

| Michael Addition | Chiral Thiourea (B124793) derivatives | γ-Nitrocarbonyl compounds |

| Friedel-Crafts Alkylation | Chiral Metal-Phosphine complexes | β-Aryl-nitroalkanes |

These reactions allow for the creation of new stereocenters with high levels of enantiomeric excess, demonstrating an indirect but powerful application of (2-Bromo-2-nitroethyl)benzene in stereoselective synthesis.

Theoretical and Computational Chemistry Studies on 2 Bromo 2 Nitroethyl Benzene and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties and behaviors from first principles. Methodologies like Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) are pivotal in this field.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For analogues of (2-Bromo-2-nitroethyl)benzene, such as β-nitrostyrene derivatives, DFT calculations are employed to determine optimized geometries, vibrational frequencies, and various electronic properties.

Studies on β-nitrostyrenes show that the presence of the electron-withdrawing nitro group (NO2) and the phenyl ring leads to significant π-electron delocalization, which governs the molecule's conformational behavior and stability. Current time information in Pasuruan, ID.uc.pt DFT calculations, often using functionals like B3LYP, can map the electron density distribution, highlighting how substituents on the benzene (B151609) ring modify the electronic properties and, consequently, the reactivity of the molecule. researchgate.netbohrium.com For instance, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides crucial information about the molecule's ability to donate or accept electrons, which is key to predicting its role in chemical reactions. pku.edu.cn

Molecular Electron Density Theory (MEDT) has emerged as a powerful framework for studying chemical reactivity, positing that changes in electron density are the primary drivers of chemical reactions. MEDT has been successfully applied to elucidate the mechanisms of reactions involving β-nitrostyrene analogues.

Computational Modeling of Reactivity and Selectivity

Computational modeling extends the insights from quantum chemical calculations to predict how a molecule will react in a specific chemical environment. This involves analyzing reactivity indices and mapping out the energy landscape of a reaction, including its transition states.

Conceptual DFT (CDFT) provides a set of reactivity indices that quantify the response of a molecule's energy to changes in its number of electrons, offering a powerful tool for predicting reactivity in polar reactions. mdpi.comsemanticscholar.org These indices are derived from the principles of DFT and have been used to understand the behavior of β-nitrostyrene analogues. rsc.orgresearchgate.net

Key global reactivity indices include the electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N). nih.govresearchgate.net For example, in the [3+2] cycloaddition reaction between β-nitrostyrenes and a nitrone, CDFT indices clearly characterized the β-nitrostyrenes as strong electrophiles and the nitrone as a strong nucleophile. rsc.orgrsc.org The electronic chemical potential (μ) indicates the direction of electron flow; a higher μ value for the nitrone compared to the β-nitrostyrenes confirmed that electron density flows from the nitrone to the nitrostyrene (B7858105) during the reaction. rsc.org

Below is a table of CDFT reactivity indices calculated for (E)- and (Z)-β-nitrostyrene, demonstrating their classification as strong electrophiles.

| Compound | Electronic Chemical Potential (μ) [eV] | Chemical Hardness (η) [eV] | Global Electrophilicity (ω) [eV] | Global Nucleophilicity (N) [eV] |

|---|---|---|---|---|

| (E)-β-nitrostyrene | -4.79 | 4.50 | 2.55 | 2.29 |

| (Z)-β-nitrostyrene | -4.78 | 4.27 | 2.67 | 2.35 |

Data sourced from a MEDT study on β-nitrostyrenes. rsc.org

The elucidation of transition state (TS) geometries and their associated energies is crucial for understanding reaction kinetics and selectivity. Computational chemistry allows for the precise location of these high-energy structures on the potential energy surface.

For reactions involving β-nitrostyrene analogues, such as Michael additions and cycloadditions, TS calculations have provided key insights. nih.govacs.org In the [3+2] cycloaddition of β-nitrostyrenes, calculations revealed low activation enthalpies, indicating a facile reaction. rsc.orgrsc.org The computed Gibbs free energies, which account for entropy, confirmed the favorability of the reaction pathways. rsc.org Furthermore, the analysis of TS geometries explained the observed regioselectivity (which atom bonds to which) and stereoselectivity (the 3D arrangement of the product). For instance, the calculations correctly predicted the meta regioselectivity and the distinct exo and endo stereoselectivity for the (Z) and (E) isomers of β-nitrostyrene, respectively. rsc.org Kinetic studies of Michael-type reactions have also used computational models to conclude that the reactions proceed through six-membered cyclic transition states. nih.govdatapdf.com

Conformational Analysis and its Impact on Chemical Behavior

The three-dimensional shape of a molecule, or its conformation, can have a profound impact on its physical properties and chemical reactivity. Computational conformational analysis is used to identify the most stable arrangements of atoms (conformers) and the energy barriers for rotation around single bonds.

For β-nitrostyrene and its derivatives, conformational analysis has been performed using DFT methods, often in conjunction with spectroscopic techniques like Raman spectroscopy. uc.ptbohrium.com These studies have shown that the conformational behavior is primarily dictated by the stabilizing effect of π-electron delocalization across the phenyl ring, the vinyl group, and the nitro group. uc.pt This delocalization favors planar or quasi-planar geometries. uc.pt For β-nitrostyrene itself, two stable conformers were calculated, with the E conformer being the lowest in energy. uc.pt Deviations from planarity can occur due to steric hindrance from bulky substituents. bohrium.com Understanding these conformational preferences is vital, as the specific shape of a molecule can influence how it interacts with other reactants, ultimately affecting its biological activity and reaction pathways. bohrium.com

Advanced Applications in Complex Organic Molecule Synthesis

Building Block for Functionalized Organic Scaffolds

(2-Bromo-2-nitroethyl)benzene serves as a valuable precursor for creating complex and functionalized organic frameworks. Its structure incorporates three key components—a phenyl ring, a bromine atom, and a nitro group—each contributing to its synthetic versatility. The phenyl group provides a foundational aromatic scaffold, while the bromo and nitro groups on the adjacent ethyl chain offer multiple avenues for chemical modification.

The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the molecule, activating the scaffold for various transformations. mdpi-res.comnih.gov This activation facilitates reactions with nucleophiles or participation in single-electron transfer processes. mdpi-res.com Compounds with similar structures, such as (2-Bromoethyl)benzene, are recognized as crucial building blocks for synthesizing complex organic molecules and as intermediates in industrial processes. chemicalbook.com The added presence of the nitro group in (2-Bromo-2-nitroethyl)benzene expands this utility, making it a precursor for a wider range of nitrogen-containing molecules. mit.edu The versatile reactivity of the nitro group allows for its conversion into other functional groups, further broadening its application in constructing diverse molecular skeletons. mdpi-res.com

| Functional Group | Synthetic Role | Potential Transformations |

|---|---|---|

| Phenyl Group | Core aromatic scaffold | Electrophilic aromatic substitution (on a precursor) |

| Bromine Atom | Leaving group, radical precursor | Nucleophilic substitution, elimination, coupling reactions |

| Nitro Group | Activating group, functional group handle | Conversion to amines, nitronate formation, cycloadditions |

Role in Heterocyclic Compound Synthesis

The functional group array of (2-Bromo-2-nitroethyl)benzene makes it a potent precursor for the synthesis of heterocyclic compounds. The nitro group is particularly instrumental in this context. Nitroalkanes and their derivatives, like nitroalkenes, are well-established substrates for building a wide variety of O, N, and S-containing heterocycles. researchgate.net

(2-Bromo-2-nitroethyl)benzene can be readily converted to β-nitrostyrene ( (2-nitrovinyl)benzene ) through elimination of hydrogen bromide. Nitroalkenes are highly reactive and participate in numerous synthetic transformations to form heterocyclic rings, including:

Michael Additions: Their electron-deficient double bond readily accepts nucleophiles, initiating cascade or domino reactions that lead to cyclic products.

Cycloaddition Reactions: They can act as dienophiles in Diels-Alder reactions or participate in 1,3-dipolar cycloadditions to form five-membered rings. mdpi-res.comresearchgate.net

Domino/Tandem Reactions: The high reactivity of the nitroalkene moiety allows for multi-step, one-pot syntheses of complex heterocyclic systems. researchgate.net

The dual nature of the deprotonated nitroalkane (nitronate) allows it to act as both a nucleophile and an electrophile, facilitating 1,3-dipolar cycloadditions that produce functionalized heterocycles not easily accessible by other methods. mdpi-res.com This versatility underscores the potential of (2-Bromo-2-nitroethyl)benzene as a starting material for generating libraries of novel heterocyclic scaffolds for medicinal chemistry and materials science.

Contributions to Umpolung Amide Synthesis (UmAS)

One of the most significant applications of (2-Bromo-2-nitroethyl)benzene and related α-bromo nitroalkanes is in Umpolung Amide Synthesis (UmAS). researchgate.netvanderbilt.edu This method represents a paradigm shift from traditional amide bond formation, which involves the reaction of a nucleophilic amine with an electrophilic carboxylic acid derivative. researchgate.net In UmAS, this conventional polarity is inverted (a concept known as "umpolung" in German). researchgate.net

The process utilizes an α-bromo nitroalkane as an acyl donor. vanderbilt.edu The reaction is typically initiated by activating an amine with a halonium source, such as N-iodosuccinimide (NIS), under mildly alkaline conditions. researchgate.netnih.gov Mechanistic studies suggest that the reaction proceeds through the formation of an unprecedented tetrahedral intermediate known as a 1,1,1-halo-amino-nitro alkane (HANA). researchgate.net This key intermediate then collapses to form the stable amide bond.

| Feature | Conventional Synthesis | Umpolung Amide Synthesis (UmAS) |

|---|---|---|

| Carbon Reactivity | Electrophilic (acyl donor) | Nucleophilic (nitronate carbon) researchgate.net |

| Nitrogen Reactivity | Nucleophilic (amine) | Electrophilic (activated N-halamine) researchgate.netnih.gov |

| Key Reagents | Carboxylic acid derivative, amine | α-bromo nitroalkane, amine, halonium source (e.g., NIS) researchgate.net |

Research into the UmAS mechanism has identified two competing pathways for the breakdown of the intermediate, depending on the presence of oxygen. nih.govacs.org

Anaerobic Pathway: Under anaerobic conditions, a nitro-nitrite isomerization occurs, where the oxygen for the final amide carbonyl comes from the nitro group of the starting material. nih.gov

Aerobic Pathway: In the presence of oxygen, the carbon radical intermediate can be trapped by O₂, leading to the incorporation of atmospheric oxygen into the amide product. nih.gov

This novel approach to amide synthesis offers several advantages, particularly in the synthesis of peptides and other complex molecules where preserving stereochemical integrity is crucial. vanderbilt.edu UmAS avoids the formation of epimerization-prone intermediates, a common issue in conventional peptide coupling methods. vanderbilt.edunih.gov This makes it a powerful tool for incorporating chiral non-natural amino acids into peptides.

Emerging Research Avenues and Methodological Advancements

Development of Novel Catalytic Systems for Targeted Transformations

The transformation of nitroalkenes and their derivatives is a cornerstone of modern organic synthesis. The development of novel catalytic systems is crucial for controlling the reactivity of these versatile building blocks. For compounds like (2-Bromo-2-nitroethyl)benzene, which possess multiple reactive sites, the need for selective catalysts is paramount.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral thiourea (B124793) and squaramide-based catalysts, for instance, have been successfully employed in Michael additions of various nucleophiles to nitroalkenes, proceeding with high enantioselectivity. While no specific examples involving (2-Bromo-2-nitroethyl)benzene are documented, it is conceivable that such catalysts could be adapted for stereoselective reactions at the benzylic position, potentially after a preliminary transformation.

Metal Catalysis: Transition metal catalysis offers a broad spectrum of opportunities for the functionalization of compounds like (2-Bromo-2-nitroethyl)benzene. For instance, palladium-catalyzed cross-coupling reactions could potentially be employed to substitute the bromine atom, although the presence of the nitro group might complicate the catalytic cycle. Gold and silver catalysts have also shown promise in activating nitroalkenes towards nucleophilic attack. Future research could explore the use of these metals to catalyze novel transformations of (2-Bromo-2-nitroethyl)benzene.

Photocatalysis: Visible-light photocatalysis has revolutionized the field of organic synthesis by enabling mild and selective reactions. While specific applications to (2-Bromo-2-nitroethyl)benzene are not reported, the nitro group can act as an electron acceptor, suggesting that photocatalytic strategies could be developed for radical-mediated transformations. For example, the generation of a radical at the carbon bearing the bromine and nitro groups could open up new avenues for carbon-carbon and carbon-heteroatom bond formation.

A summary of potential catalytic systems for the transformation of analogous compounds is presented in the table below.

| Catalyst Type | Potential Transformation | Expected Outcome |

| Chiral Thioureas | Asymmetric Michael Addition | Enantioselective C-C bond formation |

| Palladium Complexes | Cross-Coupling Reactions | Substitution of the bromine atom |

| Gold/Silver Salts | Activation of the double bond | Nucleophilic additions |

| Photocatalysts | Radical-mediated reactions | Novel functionalizations |

Exploration of Unconventional Reaction Media and Techniques

The choice of reaction medium and technique can have a profound impact on the outcome of a chemical transformation. The exploration of unconventional approaches is a key area of research aimed at improving efficiency, safety, and sustainability.

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can serve as environmentally benign alternatives to volatile organic solvents. ionike.com They can also act as catalysts or co-catalysts in various reactions. The unique solvation properties of ILs can influence the reactivity and selectivity of chemical processes. Research on reactions of nitroalkenes in ionic liquids has shown promising results, with enhanced reaction rates and selectivities being observed in some cases. univ-amu.frlibretexts.org The application of ionic liquids as reaction media for transformations involving (2-Bromo-2-nitroethyl)benzene could lead to improved reaction profiles and easier product isolation.

Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in organic synthesis for accelerating reaction rates. This technique can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. nih.govnih.gov While specific microwave-assisted syntheses of (2-Bromo-2-nitroethyl)benzene are not documented, this technique is widely used for the synthesis of various heterocyclic and carbocyclic compounds and could likely be applied to reactions involving this substrate. mdpi.comresearchgate.net

Integration with Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govorganic-chemistry.orgfrontiersin.org Nitroalkenes are excellent substrates for MCRs due to their electrophilic nature. rsc.org

While there are no specific reports of (2-Bromo-2-nitroethyl)benzene being used in MCRs, its structural features suggest its potential as a valuable building block in such transformations. For instance, it could potentially act as a dielectrophile, reacting with two different nucleophiles in a sequential manner. The development of novel MCRs incorporating (2-Bromo-2-nitroethyl)benzene could provide rapid access to complex molecular architectures. Research on β-bromo-β-nitrostyrenes has shown their utility in cycloaddition reactions and cascade sequences, which are related to MCRs. nih.gov

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and the optimization of existing ones. Advanced spectroscopic and analytical techniques play a pivotal role in unraveling the intricate details of chemical transformations.

For reactions involving (2-Bromo-2-nitroethyl)benzene, a combination of techniques would be necessary to elucidate the reaction pathways.

In-situ Spectroscopy: Techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy would allow for the real-time monitoring of reaction progress, enabling the identification of transient intermediates and the determination of reaction kinetics.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable for the characterization of reactants, products, and any intermediates that can be isolated or trapped.

Computational Chemistry: Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms, including the structures of transition states and the energetics of different reaction pathways. Such theoretical studies can complement experimental findings and guide the design of new experiments. Conformational analyses of related β-nitrostyrene derivatives have been performed using a combination of Raman spectroscopy and ab initio calculations, providing valuable structural information. bohrium.comuc.pt

The table below summarizes the potential applications of various analytical techniques in studying the reactions of (2-Bromo-2-nitroethyl)benzene.

| Technique | Application | Information Gained |

| In-situ IR/NMR | Reaction monitoring | Kinetics, intermediate identification |

| HRMS, MS/MS | Product and intermediate analysis | Molecular formula, fragmentation patterns |

| X-ray Crystallography | Structure determination | Absolute configuration of chiral products |

| DFT Calculations | Mechanistic investigation | Transition state energies, reaction pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.